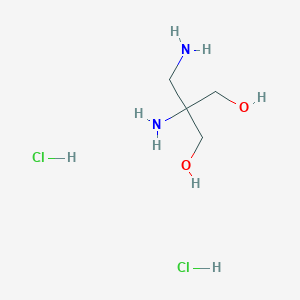

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of similar substances. For instance, 2-amino-1,3-propane diols serve as a platform for synthesizing a variety of functional cyclic carbonate monomers, which can be polymerized into biodegradable materials for biomedical and environmentally friendly products .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available diols. For example, the amino group of 2-amino-1,3-propane diols can be selectively reacted with electrophiles to create functional diol intermediates, which are then cyclized to form cyclic carbonate monomers . Another synthesis method involves the reaction of 2-amino-2-hydroxymethyl-propane-1,3-diol with 3,5-dibromo-salicylaldehyde to produce Schiff bases, which can be further reduced . These methods highlight the versatility of amino diols in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-2`(diphenylamino)-propane-1,3-diol was confirmed by 13C NMR and IR spectroscopy . Similarly, the structure of synthesized compounds can be confirmed by IR and 1H NMR spectroscopy . These techniques are essential for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving amino diols are diverse and can lead to a wide range of products. For example, the synthesis of cyclic carbonate monomers from 2-amino-1,3-propane diols involves chemoselective reactions and intramolecular cyclization . Additionally, the formation of coordination compounds with copper(II) illustrates the ability of substituted diols to act as ligands in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino diols and their derivatives are crucial for their potential applications. The thermal conductivities of compounds such as 2-amino-2-methyl-1,3-propanediol (AMP) and 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) have been measured, indicating their suitability for thermal energy storage . The thermal stability of coordination compounds derived from substituted diols is also of interest, with thermolysis occurring through dehydration and thermal decomposition .

科学的研究の応用

Biologically Produced Diols

Research on biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, highlights the significant role these compounds play in industrial biotechnology. These diols have wide-ranging applications, including the production of polymers and as solvents. The microbial production of such diols is of interest due to their renewable nature and the potential for cost-effective manufacturing processes. However, the separation and purification of these diols from fermentation broths are challenging and constitute a significant portion of production costs. Various separation methods, including distillation, membrane filtration, and liquid-liquid extraction, have been explored to enhance the efficiency and reduce the costs associated with diol production (Xiu & Zeng, 2008).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, serve as important flavor compounds in foods. Their production and breakdown pathways are crucial for the development of desirable flavors in both fermented and non-fermented products. Understanding these pathways can aid in controlling the levels of specific aldehydes to enhance food quality (Smit, Engels, & Smit, 2009).

Cancer Therapy

Compounds structurally related to "2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride" have been studied for their potential in cancer therapy. For example, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) has shown promise in preclinical antitumor efficacy studies. This compound operates through mechanisms that may be independent of its immunosuppressive effects, highlighting the potential for novel therapeutic applications (Zhang et al., 2013).

Chemical Synthesis and Structural Properties

The synthesis and structural characterization of novel chemical compounds, including those related to "2-Amino-2-(aminomethyl)propane-1,3-diol; dihydrochloride," contribute to a deeper understanding of their potential applications in various fields, such as materials science and pharmaceuticals. Research in this area focuses on developing new synthetic routes and analyzing the properties of the resulting compounds to explore their utility in diverse applications (Issac & Tierney, 1996).

Safety and Hazards

作用機序

Mode of Action

It is known that the compound can interact with various electrophiles to form functional diol intermediates . These intermediates can then undergo intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .

Biochemical Pathways

The compound’s interaction with electrophiles and subsequent formation of cyclic carbonate monomers suggest that it may influence pathways involving these molecules .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

Its ability to form cyclic carbonate monomers suggests potential applications in polymer chemistry .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride . For instance, its solubility in water and stability at room temperature suggest that it may be sensitive to changes in these conditions .

特性

IUPAC Name |

2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSJRXZMLCNLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)

![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)